2-Chloroethylphosphoric Acid Dichloride

Description

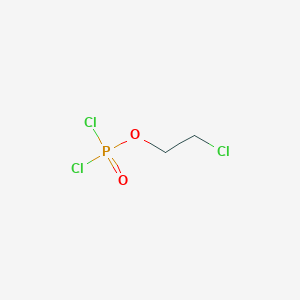

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-dichlorophosphoryloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3O2P/c3-1-2-7-8(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTAUZXAHQPFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932618 | |

| Record name | 2-Chloroethyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455-05-6 | |

| Record name | 2-Chloroethyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethylphosphoryl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-chloroethyl)phosphonic dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of (2-chloroethyl)phosphonic dichloride. The information is intended to support research, development, and safety protocols involving this reactive organophosphorus compound.

Chemical and Physical Properties

(2-chloroethyl)phosphonic dichloride, with the CAS number 690-12-0, is a key intermediate in the synthesis of various organophosphorus compounds, most notably the plant growth regulator ethephon.[1] Its high reactivity, attributed to the two chlorine atoms attached to the phosphorus center, makes it a versatile but hazardous chemical that must be handled with appropriate safety precautions.

Table 1: Physical and Chemical Properties of (2-chloroethyl)phosphonic dichloride [1]

| Property | Value |

| Molecular Formula | C₂H₄Cl₃OP |

| Molecular Weight | 181.38 g/mol |

| CAS Number | 690-12-0 |

| IUPAC Name | (2-chloroethyl)phosphonic dichloride |

| Synonyms | 2-chloroethanephosphonic dichloride, β-chloroethylphosphonyl dichloride |

| Appearance | Colorless to light yellow liquid (presumed) |

| Boiling Point | Decomposes upon heating |

| Solubility | Reacts with water and alcohols. Soluble in many aprotic organic solvents. |

| XLogP3-AA | 1.5 |

| Topological Polar Surface Area | 17.1 Ų |

Synthesis

The primary industrial synthesis of (2-chloroethyl)phosphonic dichloride involves the reaction of phosphorus trichloride (PCl₃) with ethylene oxide. This reaction is a crucial first step in the overall synthesis of ethephon.[2][3]

Experimental Protocol: Synthesis from Phosphorus Trichloride and Ethylene Oxide

Objective: To synthesize (2-chloroethyl)phosphonic dichloride.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Ethylene oxide

-

Anhydrous, inert solvent (e.g., dichloromethane, toluene)

-

Inert gas (e.g., nitrogen, argon)

-

Reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser

Procedure:

-

In a reaction vessel purged with an inert gas, dissolve phosphorus trichloride in an anhydrous, inert solvent.

-

Cool the solution to a low temperature (typically 0-5 °C) using an ice bath.

-

Slowly bubble ethylene oxide gas through the cooled solution with vigorous stirring. The molar ratio of PCl₃ to ethylene oxide should be carefully controlled, typically around 1:1.[3]

-

Maintain the reaction temperature below 10 °C throughout the addition of ethylene oxide to prevent unwanted side reactions and polymerization.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The resulting product, (2-chloroethyl)phosphonic dichloride, can be purified by vacuum distillation, although it is often used in the next synthetic step without further purification.[4]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood due to the toxicity and volatility of the reactants.

-

Phosphorus trichloride is highly corrosive and reacts violently with water.

-

Ethylene oxide is a flammable and carcinogenic gas.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Reactivity

(2-chloroethyl)phosphonic dichloride is a highly reactive compound due to the presence of the phosphonic dichloride functional group. The phosphorus-chlorine bonds are susceptible to nucleophilic attack by a wide range of nucleophiles.

Hydrolysis

(2-chloroethyl)phosphonic dichloride readily reacts with water in a vigorous, exothermic reaction to form (2-chloroethyl)phosphonic acid and hydrochloric acid. This reaction is the basis for the final step in the synthesis of ethephon from its precursors.

Alcoholysis

Similar to hydrolysis, (2-chloroethyl)phosphonic dichloride reacts with alcohols to form the corresponding phosphonic esters. This reaction is a common method for synthesizing various phosphonate esters.

Reaction with Ethylene Oxide

As mentioned in the synthesis section of its downstream products, (2-chloroethyl)phosphonic dichloride reacts with ethylene oxide to produce bis(2-chloroethyl) 2-chloroethylphosphonate. This reaction forms the basis of a key step in the industrial production of ethephon.[4]

Spectral Data

Spectroscopic analysis is essential for the characterization and quality control of (2-chloroethyl)phosphonic dichloride.

Table 2: Summary of Spectral Data

| Technique | Key Features |

| ³¹P NMR | A single resonance is expected in the phosphonic dichloride region. |

| ¹H NMR | Two triplets corresponding to the two inequivalent methylene groups (-CH₂-Cl and -CH₂-P). |

| ¹³C NMR | Two distinct signals for the two carbon atoms. |

| FTIR | Characteristic peaks for P=O, P-Cl, and C-Cl bonds.[5][6] |

| Mass Spec. | Molecular ion peak and fragmentation pattern consistent with the structure. |

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. For (2-chloroethyl)phosphonic dichloride, a single peak is expected in the region characteristic of phosphonic dichlorides. The chemical shift will be influenced by the electron-withdrawing effects of the chlorine atoms and the chloroethyl group.

FTIR Spectroscopy

The infrared spectrum of (2-chloroethyl)phosphonic dichloride will exhibit characteristic absorption bands that can be used for its identification.

Table 3: Predicted FTIR Spectral Data and Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~1250 - 1300 | P=O stretching vibration |

| ~700 - 800 | C-Cl stretching vibration |

| ~500 - 600 | P-Cl stretching vibration |

| ~2850 - 3000 | C-H stretching vibrations |

| ~1400 - 1450 | C-H bending vibrations |

Biological Activity and Toxicology

The primary biological relevance of (2-chloroethyl)phosphonic dichloride is as a precursor to ethephon, which acts as a plant growth regulator by releasing ethylene.[7] Direct toxicological data for (2-chloroethyl)phosphonic dichloride is limited, but due to its high reactivity and the hazardous nature of its hydrolysis products (hydrochloric acid), it should be considered a corrosive and toxic substance.

Acute toxic effects of its downstream product, ethephon, have been studied, with acid-borne corrosion being a primary cause of death in animal studies at high doses.[8] Given that (2-chloroethyl)phosphonic dichloride readily hydrolyzes to form acidic products, similar corrosive effects can be anticipated upon exposure.

Safety Recommendations:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry place away from water and other nucleophiles in a tightly sealed container.

Logical Relationships and Workflows

The synthesis of ethephon from basic starting materials illustrates the central role of (2-chloroethyl)phosphonic dichloride as an intermediate.

This guide provides a foundational understanding of the chemical properties and handling of (2-chloroethyl)phosphonic dichloride. Researchers and professionals are encouraged to consult additional safety data sheets and peer-reviewed literature before working with this compound.

References

- 1. (2-Chloroethyl)phosphonic dichloride | C2H4Cl3OP | CID 69645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CN1048043A - The preparation method of 2 chloroethyl phosphoric acid - Google Patents [patents.google.com]

- 4. CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]

- 7. chemimpex.com [chemimpex.com]

- 8. [Mechanism of acute toxic effects of chlorocholine chloride and 2-chloroethyl phosphonic acid (Ethephon)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Chloroethylphosphonic Acid Dichloride

CAS Number: 690-12-0

This technical guide provides a comprehensive overview of 2-chloroethylphosphonic acid dichloride, its chemical identity, and its relationship to the widely studied plant growth regulator, 2-chloroethylphosphonic acid (Ethephon). Due to the limited public data on the dichloride form, this guide also includes extensive technical information on Ethephon, a critical derivative, to provide relevant context and utility for researchers, scientists, and drug development professionals.

2-Chloroethylphosphonic Acid Dichloride: Identification and Properties

2-Chloroethylphosphonic acid dichloride is an organophosphorus compound primarily used as a chemical intermediate.

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 690-12-0 | [1][2][3] |

| EC Number | 211-715-4 | [1][2] |

| IUPAC Name | (2-chloroethyl)phosphonic dichloride | [1] |

| Molecular Formula | C₂H₄Cl₃OP | [1][2] |

| Molar Mass | 181.38 g/mol | [2] |

| Synonyms | 1-chloro-2-dichlorophosphorylethane, (2-Chloroethyl)dichlorophosphine oxide, P-(2-CHLOROETHYL)PHOSPHONIC DICHLORIDE | [1][2][3] |

Synthesis and Chemical Relationships

2-Chloroethylphosphonic acid dichloride serves as a precursor in the synthesis of other organophosphorus compounds. For instance, it is a reactant in the preparation of 2-chloroethylphosphonic acid bis(2-chloroethyl)ester, which is a key intermediate in the production of Ethephon.[4]

Synthesis Workflow Example

The following diagram illustrates a general synthesis pathway where 2-chloroethylphosphonic acid dichloride is used to produce an ester intermediate.

Technical Profile of 2-Chloroethylphosphonic Acid (Ethephon)

The hydrolysis of 2-chloroethylphosphonic acid dichloride derivatives leads to the formation of 2-chloroethylphosphonic acid (CAS Number: 16672-87-0), commonly known as Ethephon. Ethephon is a widely used plant growth regulator, and its mechanism of action is of significant interest.[5][6]

Physicochemical and Toxicological Data for Ethephon

The following tables summarize key quantitative data for Ethephon.

Table 1: Physicochemical Properties of Ethephon

| Property | Value | Reference |

| Appearance | White solid / Beige powder | [7][8] |

| Melting Point | 74 - 75 °C | [7][9] |

| Boiling Point | 265 °C | [7] |

| Water Solubility | Very soluble (123.9 g/100 mL at 23 °C) | [8][9] |

| Stability | Stable in aqueous solutions below pH 3.5; decomposes at higher pH. | [5][10] |

Table 2: Toxicological Data for Ethephon

| Metric | Value | Species | Reference |

| LD50 Oral | 1564 - 3400 mg/kg | Rat | [7][11] |

| LD50 Dermal | 5730 mg/kg | Rabbit | [11] |

| LC50 Inhalation | 90 mg/m³ (4 h) | Rat | [11] |

| Primary Hazards | Toxic in contact with skin, causes severe skin burns and eye damage. | [7][11][12] |

Experimental Protocols

Synthesis of High-Purity Ethephon

This protocol details the synthesis of Ethephon via acid hydrolysis of its bis-(2-chloroethyl) ester, a method designed to achieve a purity of over 90%.[13]

Materials and Equipment:

-

Bis-(2-chloroethyl) 2-chloroethylphosphonate (purity ≥87%)

-

Concentrated Hydrochloric Acid (37%)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

2 L high-pressure glass reactor

-

Stirring apparatus

-

Heating and cooling system

-

Fume hood and appropriate Personal Protective Equipment (PPE)

Procedure:

-

Reactor Setup: Charge the 2 L high-pressure glass reactor with 1234 g of bis-(2-chloroethyl) 2-chloroethylphosphonate.

-

Initial Reaction: Add 200 g of concentrated hydrochloric acid to the reactor.

-

HCl Gas Introduction: Seal the reactor, begin stirring, and introduce anhydrous HCl gas while maintaining the internal temperature at 80°C.

-

Pressurization: Continue the flow of HCl gas until the pressure inside the reactor reaches 0.5 MPa.

-

Reaction Completion: Maintain the temperature and pressure for a specified duration until the reaction is complete (monitoring required).

-

Cooling and Isolation: Stop heating and allow the reactor to cool to room temperature. Carefully vent the excess HCl gas.

-

Product Collection: The Ethephon product will precipitate as a white solid and can be collected.

-

Purification: The crude product can be washed with a non-polar solvent (e.g., dichloromethane) to remove impurities.[13]

References

- 1. chembk.com [chembk.com]

- 2. (2-Chloroethyl)phosphonic dichloride | C2H4Cl3OP | CID 69645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester - Google Patents [patents.google.com]

- 5. Ethephon | C2H6ClO3P | CID 27982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Ethephon - Wikipedia [en.wikipedia.org]

- 9. 2-Chloroethylphosphonic acid(16672-87-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. hort [journals.ashs.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. cpachem.com [cpachem.com]

- 13. benchchem.com [benchchem.com]

Technical Guide: Synthesis of (2-chloroethyl)phosphonic dichloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis of (2-chloroethyl)phosphonic dichloride, a key intermediate in the production of the plant growth regulator Ethephon and other organophosphorus compounds. This guide details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data.

Introduction

(2-chloroethyl)phosphonic dichloride (CAS No: 690-12-0) is a reactive organophosphorus compound primarily utilized as a precursor in the chemical industry. Its synthesis is a critical step in the manufacturing pathway of Ethephon ((2-chloroethyl)phosphonic acid), which functions by releasing ethylene, a natural plant hormone, upon decomposition. The most established and versatile method for the preparation of alkylphosphonyl dichlorides, including the title compound, is the Clay-Kinnear-Perren reaction. This reaction involves the aluminum chloride-catalyzed phosphorylation of an alkyl halide with phosphorus trichloride, followed by hydrolysis of the resulting complex.

Core Synthesis Pathway: The Clay-Kinnear-Perren Reaction

The primary route for synthesizing (2-chloroethyl)phosphonic dichloride is the Clay-Kinnear-Perren reaction. This method involves two key steps:

-

Formation of the Alkyltrichlorophosphonium Salt: 1,2-dichloroethane reacts with phosphorus trichloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to form the (2-chloroethyl)trichlorophosphonium tetrachloroaluminate complex ([ClCH₂CH₂PCl₃]⁺[AlCl₄]⁻).

-

Hydrolysis: The intermediate complex is then carefully hydrolyzed to yield (2-chloroethyl)phosphonic dichloride, regenerating the aluminum trichloride catalyst and producing hydrogen chloride as a byproduct.

Caption: Clay-Kinnear-Perren reaction pathway for (2-chloroethyl)phosphonic dichloride.

Experimental Protocol

The following protocol is a synthesized procedure based on the established Clay-Kinnear-Perren reaction methodology, adapted for the synthesis of (2-chloroethyl)phosphonic dichloride.

Safety Precautions: This procedure involves highly corrosive and toxic substances. All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, is mandatory. The reaction is moisture-sensitive and should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

1,2-dichloroethane (anhydrous)

-

Phosphorus trichloride (PCl₃, distilled)

-

Aluminum trichloride (AlCl₃, anhydrous)

-

Methylene chloride (CH₂Cl₂, anhydrous)

-

Distilled water

-

Filter aid (e.g., Celite)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a gas outlet connected to a trap (for HCl)

-

Addition funnel

-

Low-temperature thermometer

-

Heating mantle

-

Dry Ice-acetone bath

-

Büchner funnel and filter flask

-

Distillation apparatus

Procedure:

-

Reaction Setup and Complex Formation:

-

In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, under a nitrogen atmosphere, add anhydrous aluminum trichloride.

-

Add an excess of phosphorus trichloride to the flask, which will also serve as the reaction solvent.

-

Begin vigorous stirring and add 1,2-dichloroethane dropwise from the addition funnel. An exothermic reaction will occur. Maintain the reaction temperature between 30-40°C, using a cooling bath if necessary.

-

After the addition is complete, heat the mixture to reflux (approximately 75°C) for 3-4 hours. The evolution of hydrogen chloride should be observed. The reaction mixture will become a thick, stirrable slurry as the phosphonium salt complex precipitates.

-

-

Hydrolysis of the Intermediate Complex:

-

Cool the reaction mixture to -10°C to -20°C using a Dry Ice-acetone bath.

-

Replace the addition funnel with one containing cold distilled water.

-

Add the water dropwise to the vigorously stirred slurry, maintaining the temperature below -10°C. This step is highly exothermic.

-

After the water addition is complete, continue stirring for an additional 15-20 minutes while allowing the mixture to warm to room temperature.

-

-

Work-up and Isolation:

-

Add anhydrous methylene chloride to the reaction mixture to dissolve the product.

-

Filter the mixture rapidly by suction through a layer of filter aid on a Büchner funnel to remove the aluminum chloride hydrate.

-

Wash the filter cake with additional portions of methylene chloride.

-

Transfer the combined filtrate to a separatory funnel. The organic layer contains the desired product. Note: Some sources suggest a biphasic mixture may form, in which case the organic layer should be separated.

-

Protect the filtrate from atmospheric moisture.

-

-

Purification:

-

Remove the methylene chloride by distillation at atmospheric pressure.

-

The crude residue is then purified by vacuum distillation. Collect the fraction boiling at approximately 78-80°C at 4 mmHg.

-

Caption: Experimental workflow for the synthesis of (2-chloroethyl)phosphonic dichloride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of (2-chloroethyl)phosphonic dichloride.

| Parameter | Value | Notes |

| Reactant Molar Ratios | ||

| 1,2-dichloroethane : PCl₃ | 1 : >3 | PCl₃ is often used in excess to act as a solvent. |

| 1,2-dichloroethane : AlCl₃ | 1 : 1.1 - 1.3 | A slight excess of the catalyst is typically used. |

| Reaction Conditions | ||

| Complex formation temp. | 30 - 40 °C (addition), ~75°C (reflux) | Initial reaction is exothermic. |

| Hydrolysis temperature | -20 °C to -10 °C | Crucial to control the exotherm during water addition. |

| Reaction time | 3 - 4 hours (reflux) | |

| Product Specifications | ||

| Boiling Point | 78-80 °C @ 4 mmHg | A key parameter for purification by vacuum distillation. |

| Density (d⁴₂₀) | ~1.540 g/cm³ | |

| Refractive Index (n²⁰D) | ~1.4992 | |

| Yield | ~70-82% | The yield can vary based on the efficiency of the hydrolysis and work-up. |

Conclusion

The Clay-Kinnear-Perren reaction provides a reliable and effective method for the synthesis of (2-chloroethyl)phosphonic dichloride. Careful control of reaction conditions, particularly temperature during the hydrolysis step, is critical for achieving good yields and purity. The detailed protocol and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Reaction Mechanism of (2-chloroethyl)phosphonic dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloroethyl)phosphonic dichloride is a reactive organophosphorus compound that serves as a key intermediate in the synthesis of various biologically active molecules and industrial chemicals. Its reactivity is primarily dictated by the presence of two labile chlorine atoms attached to the phosphorus center, making it susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the core reaction mechanisms of (2-chloroethyl)phosphonic dichloride, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Reaction Mechanisms

The primary reaction mechanism for (2-chloroethyl)phosphonic dichloride involves nucleophilic substitution at the phosphorus atom. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the phosphoryl oxygen. This makes it a prime target for a wide range of nucleophiles.

Reaction with Alcohols (Alcoholysis)

The reaction of (2-chloroethyl)phosphonic dichloride with alcohols leads to the formation of the corresponding phosphonic esters. This reaction generally proceeds via a nucleophilic acyl substitution-type mechanism.

Mechanism:

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic phosphorus atom of the phosphonic dichloride. This initial attack results in the formation of a pentacoordinate transition state or intermediate.

-

Leaving Group Departure: A chloride ion is expelled from the pentacoordinate intermediate, leading to the formation of a protonated phosphonic monochloride ester.

-

Deprotonation: A base, which can be another molecule of the alcohol or an added non-nucleophilic base, deprotonates the intermediate to yield the neutral phosphonic monochloride ester and a protonated base.

-

Second Substitution: The process is repeated with a second molecule of the alcohol to replace the remaining chlorine atom, ultimately forming the dialkyl (2-chloroethyl)phosphonate.

The overall reaction can be summarized as:

Cl-CH₂CH₂-P(O)Cl₂ + 2 R-OH → Cl-CH₂CH₂-P(O)(OR)₂ + 2 HCl

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) produced, which can otherwise lead to side reactions.

Reaction with Amines (Aminolysis)

The reaction of (2-chloroethyl)phosphonic dichloride with primary or secondary amines yields the corresponding phosphonic amides. The mechanism is analogous to that of alcoholysis.

Mechanism:

-

Nucleophilic Attack: The amine, a stronger nucleophile than alcohol, attacks the electrophilic phosphorus atom, forming a pentacoordinate intermediate.

-

Leaving Group Departure: A chloride ion is eliminated.

-

Deprotonation: A second molecule of the amine acts as a base to deprotonate the nitrogen atom, forming the phosphonic monochloride amide and an ammonium salt.

-

Second Substitution: A second equivalent of the amine reacts to displace the second chloride, yielding the phosphonic diamide.

The stoichiometry of the reaction requires two equivalents of the amine per P-Cl bond, with one equivalent acting as the nucleophile and the other as a base.

The general reaction is:

Cl-CH₂CH₂-P(O)Cl₂ + 4 R₂NH → Cl-CH₂CH₂-P(O)(NR₂)₂ + 2 R₂NH₂⁺Cl⁻

Studies on the aminolysis of similar phosphinate esters suggest that the reaction with primary amines can follow a two-term rate law, indicating a more complex mechanism that may involve amine-catalyzed pathways. In contrast, reactions with secondary amines tend to follow a simpler, first-order rate law with respect to the amine.[1]

Reaction with Ethylene Oxide

A significant industrial reaction of (2-chloroethyl)phosphonic dichloride is its reaction with ethylene oxide to produce bis(2-chloroethyl) 2-chloroethylphosphonate. This product is a key precursor to the plant growth regulator, ethephon.[2]

Mechanism:

This reaction is believed to proceed through a Lewis acid-catalyzed ring-opening of ethylene oxide. The phosphorus center of the dichloride can act as a Lewis acid, or trace amounts of HCl can initiate the reaction.

-

Activation of Ethylene Oxide: The oxygen atom of ethylene oxide is protonated or coordinates to the phosphorus atom, making the epoxide ring more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A chloride ion attacks one of the carbon atoms of the activated ethylene oxide, leading to the ring opening and formation of a 2-chloroethoxy group attached to the phosphorus.

-

Rearrangement and Further Reaction: This process is repeated, ultimately leading to the formation of bis(2-chloroethyl) 2-chloroethylphosphonate.

Quantitative Data

Quantitative data for the reactions of (2-chloroethyl)phosphonic dichloride is not extensively available in the public domain. However, some data can be found in patents and related literature.

| Reaction | Reactants | Conditions | Yield | Purity | Reference |

| Esterification | (2-chloroethyl)phosphonic dichloride, Ethylene Oxide | 0-100°C, 8-18 hours | ≥ 97% | ≥ 97.5% | [2] |

Experimental Protocols

Synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate from (2-chloroethyl)phosphonic dichloride and Ethylene Oxide[2]

-

Materials:

-

(2-chloroethyl)phosphonic dichloride (freshly distilled)

-

Ethylene oxide (technical grade, purity > 99.9%)

-

-

Procedure:

-

To a suitable reactor, charge (2-chloroethyl)phosphonic dichloride.

-

Add ethylene oxide to the reactor.

-

Maintain the reaction temperature between 0 and 100°C for a period of 8 to 18 hours.

-

After the reaction is complete, remove any residual ethylene oxide under reduced pressure.

-

The resulting product is bis(2-chloroethyl) 2-chloroethylphosphonate.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction mechanism for the alcoholysis of (2-chloroethyl)phosphonic dichloride.

Caption: Reaction mechanism for the aminolysis of (2-chloroethyl)phosphonic dichloride.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of (2-chloroethyl)phosphonic dichloride and its reaction products.

-

³¹P NMR: The ³¹P NMR spectrum of (2-chloroethyl)phosphonic dichloride is expected to show a singlet in the phosphonate region. The chemical shift provides information about the electronic environment of the phosphorus atom.[3][4]

-

¹H NMR: The ¹H NMR spectrum would show two multiplets corresponding to the two methylene groups of the 2-chloroethyl chain. The coupling to the phosphorus atom would result in further splitting of these signals.

-

¹³C NMR: The ¹³C NMR spectrum will display two signals for the two carbon atoms of the 2-chloroethyl group, with coupling to the phosphorus atom.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the P=O (phosphoryl) group, typically in the region of 1250-1300 cm⁻¹, and C-Cl stretching vibrations.[5][6][7][8]

Conclusion

(2-chloroethyl)phosphonic dichloride is a versatile reagent whose chemistry is dominated by nucleophilic substitution at the phosphorus center. The reactions with alcohols and amines proceed through a well-understood addition-elimination mechanism, leading to the formation of phosphonic esters and amides, respectively. The reaction with ethylene oxide provides an important industrial route to a precursor of the plant growth regulator ethephon. While detailed kinetic and quantitative data for many of its reactions are not widely published, the general principles of its reactivity are well-established. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (2-Chloroethyl)phosphonic dichloride | C2H4Cl3OP | CID 69645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OPG [opg.optica.org]

- 6. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hydrolysis of (2-chloroethyl)phosphonic dichloride to Ethephon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethephon, or (2-chloroethyl)phosphonic acid, is a widely utilized plant growth regulator with significant applications in agriculture. Its synthesis primarily involves the hydrolysis of its precursor, bis-(2-chloroethyl) 2-chloroethylphosphonate. This technical guide provides a comprehensive overview of the core chemical processes involved in this hydrolysis, detailing the reaction mechanisms, experimental protocols for industrial synthesis, and analytical methods for product characterization. Furthermore, this document elucidates the mode of action of ethephon by detailing the ethylene signaling pathway in plants. Quantitative data from various synthesis and analytical methods are presented in structured tables for clear comparison.

Introduction

Ethephon is a synthetic organophosphorus compound that acts as a plant growth regulator by releasing ethylene gas upon decomposition within plant tissues.[1][2] Ethylene, a natural plant hormone, plays a crucial role in various physiological processes, including fruit ripening, flowering, and leaf abscission.[1][3] The industrial production of ethephon hinges on the efficient hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate. This final step in the synthesis is critical for achieving high purity and yield of the active ingredient.[1][4] Understanding the nuances of this hydrolysis reaction is paramount for optimizing production processes and ensuring the quality of the final product.

Synthesis of Ethephon via Hydrolysis

The primary industrial synthesis of ethephon involves the acid-catalyzed hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate. This reaction can be carried out using two main methods: one employing anhydrous hydrogen chloride (HCl) gas and the other utilizing aqueous hydrochloric acid under pressure.[1]

Reaction Mechanism

The hydrolysis of the phosphonate ester proceeds via a nucleophilic substitution at the phosphorus center. The general mechanism involves the following steps:

-

Protonation: The phosphoryl oxygen is protonated by the acid (HCl), which increases the electrophilicity of the phosphorus atom.

-

Nucleophilic Attack: A nucleophile, either a chloride ion (Cl⁻) in the anhydrous method or a water molecule in the aqueous method, attacks the electron-deficient phosphorus atom.

-

Intermediate Formation: A pentacoordinate intermediate is formed.

-

Leaving Group Departure: The (2-chloroethoxy) group is eliminated.

-

Repetition: This process is repeated for the second ester group to yield (2-chloroethyl)phosphonic acid (ethephon).[1]

Industrial Synthesis Methods and Quantitative Data

The two primary industrial methods for the hydrolysis of bis-(2-chloroethyl) 2-chloroethylphosphonate are outlined below. While direct comparative studies are limited in the available literature, the following tables summarize the operational parameters and reported outcomes for each method.

Table 1: Anhydrous Hydrogen Chloride Gas Method

| Parameter | Value | Reference |

| Reactant | bis-(2-chloroethyl) 2-chloroethylphosphonate | [1] |

| Reagent | Anhydrous Hydrogen Chloride (HCl) gas | [1] |

| Temperature | 140-200°C | [1] |

| Pressure | Not specified; byproduct removal under reduced pressure | [1] |

| Reported Purity | >90% (in a combined aqueous/anhydrous protocol) | [4][5] |

| Byproduct | 1,2-dichloroethane | [1] |

Table 2: Aqueous Hydrochloric Acid Method

| Parameter | Value | Reference |

| Reactant | bis-(2-chloroethyl) 2-chloroethylphosphonate | |

| Reagent | Concentrated Aqueous Hydrochloric Acid | |

| Temperature | Approximately 100°C | |

| Pressure | Elevated pressure (e.g., 0.5 MPa) | [5] |

| Reported Yield | >90% (in a combined aqueous/anhydrous protocol) | [5][6] |

| Byproduct | 1,2-dichloroethane | [1] |

Experimental Protocols

Synthesis of Ethephon using a Combined Aqueous and Anhydrous HCl Method

This protocol describes a high-yield method for producing ethephon with a purity of over 90%.[5]

Materials and Equipment:

-

bis-(2-chloroethyl) 2-chloroethylphosphonate (purity ≥ 87%)

-

Concentrated hydrochloric acid

-

Anhydrous hydrogen chloride (HCl) gas

-

High-pressure glass reactor with stirrer, gas inlet, thermometer, and condenser

Procedure:

-

Charge the high-pressure glass reactor with 1234 g of bis-(2-chloroethyl) 2-chloroethylphosphonate.[5]

-

Add 200 g of concentrated hydrochloric acid to the reactor.[5]

-

Seal the reactor and commence stirring.

-

Introduce anhydrous HCl gas into the reactor while maintaining the internal temperature at 80°C.[5]

-

Continue the flow of HCl gas until the pressure inside the reactor reaches 0.5 MPa.[5]

-

Maintain the reaction at 80°C and 0.5 MPa for 6 hours.[5]

-

After the reaction period, stop the HCl gas flow and gradually reduce the pressure.

-

Heat the mixture to 110°C to distill off the 1,2-dichloroethane byproduct and any remaining water.[5]

-

Cool the reaction mixture to room temperature to allow the ethephon product to solidify.

-

The final product is a white solid with a reported yield of approximately 100.5% (likely due to residual solvent/moisture) and a purity of 93% as determined by GC.[4]

Analytical Characterization of Ethephon

Accurate determination of the purity and concentration of the synthesized ethephon is crucial. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Principle: Ethephon is derivatized to a more volatile and thermally stable compound before GC-MS analysis. Diazomethane is a common derivatizing agent.[7]

Sample Preparation:

-

Homogenize the sample and extract with an appropriate solvent (e.g., acidic acetone).

-

Clean up the extract using solid-phase extraction (SPE).

-

Evaporate the cleaned extract to dryness.

-

Add a solution of diazomethane in a suitable solvent (e.g., ether) to the residue and allow the derivatization reaction to proceed.

-

Evaporate the solvent and redissolve the derivatized analyte for injection.

GC-MS Parameters:

| Parameter | Value | Reference |

| Column | DB-1701 capillary column (30 m x 0.25 mm, 0.25 µm) | [8] |

| Injector Temperature | 130°C | [8] |

| Oven Program | 40°C (4 min), then ramp to 180°C at 100°C/min, hold for 7 min | [8] |

| Carrier Gas | Nitrogen at 1 mL/min | [8] |

| Detector | Flame Ionization Detector (FID) at 200°C | [8] |

| Detection Limit | 0.010 mg/kg | [8] |

Principle: Ethephon can be directly analyzed by HPLC, often using a reversed-phase column with an acidic mobile phase.

HPLC Parameters:

| Parameter | Value | Reference |

| Column | C18 column | [9] |

| Mobile Phase | Isocratic or gradient elution with an acidic aqueous phase and an organic modifier (e.g., acetonitrile or methanol) | [10] |

| Detector | PDA or MS/MS | [9][10] |

| Recovery | 87.44% to 100.65% (tomatoes), 70.13% to 101.77% (strawberries) | [9] |

Mode of Action: The Ethylene Signaling Pathway

Ethephon's efficacy as a plant growth regulator is due to its controlled release of ethylene.[11] Ethylene perception and signal transduction in plants is a complex process that ultimately leads to changes in gene expression and physiological responses.

In the absence of ethylene, ethylene receptors, located in the endoplasmic reticulum membrane, activate a protein kinase called Constitutive Triple Response 1 (CTR1).[12][13] CTR1, in turn, represses the downstream signaling pathway.[12]

When ethylene is present, it binds to the receptors, leading to their inactivation.[13] This deactivates CTR1, which relieves the repression of a key downstream component, Ethylene Insensitive 2 (EIN2).[12][14] The C-terminal portion of EIN2 is then cleaved and translocates to the nucleus, where it activates transcription factors such as Ethylene Insensitive 3 (EIN3) and EIN3-like (EIL) proteins.[14] These transcription factors then regulate the expression of a host of ethylene-responsive genes, leading to the observed physiological effects.[15]

Visualizations

Caption: Overall synthetic pathway to Ethephon.

Caption: Experimental workflow for Ethephon synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethephon - Wikipedia [en.wikipedia.org]

- 3. How Ethephon Enhances Crop Yield and Quality in Modern Agriculture [jindunchemical.com]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of ethephon on ethephon residue and quality properties of chili pepper during pre-harvest ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eemj.eu [eemj.eu]

- 10. epa.gov [epa.gov]

- 11. pomais.com [pomais.com]

- 12. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of (2-chloroethyl)phosphonic dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of (2-chloroethyl)phosphonic dichloride, a key intermediate in the synthesis of the plant growth regulator Ethephon. The document details available spectroscopic data, outlines relevant experimental protocols for its characterization, and illustrates its primary synthetic application.

Chemical Identity and Physical Properties

(2-chloroethyl)phosphonic dichloride is an organophosphorus compound with the chemical formula C₂H₄Cl₃OP. It is a precursor in various chemical syntheses, most notably in the production of Ethephon.

| Property | Value |

| Molecular Formula | C₂H₄Cl₃OP |

| Molecular Weight | 181.38 g/mol [1] |

| IUPAC Name | (2-Chloroethyl)phosphonic dichloride |

| CAS Number | 690-12-0[1] |

Spectroscopic Data

This section summarizes the available spectroscopic data for (2-chloroethyl)phosphonic dichloride. Due to the limited availability of public data for this specific intermediate, data for structurally related compounds is included for comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of a compound identified as 2-chloroethylphosphoric acid dichloride, which corresponds to the structure of (2-chloroethyl)phosphonic dichloride, reveals two multiplets corresponding to the two methylene groups.

| Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constants (Hz) |

| ~3.88 | m | Cl-CH₂ -CH₂-P(O)Cl₂ | - |

| ~3.45 | m | Cl-CH₂-CH₂ -P(O)Cl₂ | - |

Note: The chemical shifts are estimated from related compounds and general principles of NMR spectroscopy, as a publicly available, definitively assigned spectrum was not found.

¹³C NMR Spectroscopy

³¹P NMR Spectroscopy

A ³¹P NMR spectrum for (2-chloroethyl)phosphonic dichloride is available in spectral databases, though the specific chemical shift is not provided in publicly accessible snippets. For similar phosphonic dichlorides, the ³¹P chemical shifts typically appear in the downfield region of the spectrum, often between +30 and +50 ppm relative to 85% H₃PO₄.

Infrared (IR) Spectroscopy

An FTIR spectrum of (2-chloroethyl)phosphonic dichloride has been recorded, but a detailed list of absorption peaks is not publicly available.[1] Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration |

| ~2960-2850 | C-H stretch |

| ~1250 | P=O stretch |

| ~750 | C-Cl stretch |

| ~550 | P-Cl stretch |

Mass Spectrometry (MS)

A mass spectrum specifically for (2-chloroethyl)phosphonic dichloride with detailed fragmentation analysis is not available in the public domain. The mass spectra found are for its hydrolysis product, 2-chloroethylphosphonic acid (Ethephon). For the dichloride, the molecular ion peak [M]⁺ would be expected at m/z 180, with other peaks corresponding to the isotopic distribution of chlorine. Fragmentation would likely involve the loss of chlorine atoms and cleavage of the C-C and C-P bonds.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of organophosphorus and organochlorine compounds.

NMR Spectroscopy

Sample Preparation: A small amount of (2-chloroethyl)phosphonic dichloride is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A typical concentration is 5-25 mg/mL.

¹H and ¹³C NMR Acquisition: Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, 8-16 scans are typically acquired. For ¹³C NMR, a larger number of scans (e.g., 128 or more) are necessary due to the lower natural abundance of the ¹³C isotope.

³¹P NMR Acquisition: ³¹P NMR spectra are acquired on a multinuclear NMR spectrometer. A proton-decoupled pulse sequence is commonly used to simplify the spectrum. The chemical shifts are referenced to an external standard of 85% H₃PO₄.

FT-IR Spectroscopy

Sample Preparation: As (2-chloroethyl)phosphonic dichloride is a liquid at room temperature, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. Electron ionization (EI) at 70 eV is a common method for generating ions.

Data Acquisition: The mass spectrum is recorded by scanning a range of mass-to-charge ratios (m/z), for example, from 40 to 300 amu. The resulting spectrum will show the molecular ion and various fragment ions.

Synthetic Pathway and Logical Relationships

(2-chloroethyl)phosphonic dichloride is a key intermediate in the synthesis of Ethephon. The following diagrams illustrate the synthetic workflow and the subsequent decomposition of Ethephon to release ethylene.

References

An In-depth Technical Guide to the Stability and Storage of (2-chloroethyl)phosphonic dichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of (2-chloroethyl)phosphonic dichloride. Due to the limited availability of public quantitative data, this document synthesizes information from safety data sheets (SDSs) and general principles of organophosphorus chemistry to offer best-practice recommendations.

Chemical Stability and Degradation

(2-chloroethyl)phosphonic dichloride is a reactive chemical intermediate. Its stability is primarily influenced by moisture, temperature, and the presence of incompatible materials.

Key Stability Factors:

-

Moisture/Hydrolysis: The compound is highly susceptible to hydrolysis in the presence of water or moisture. The P-Cl bonds are readily cleaved, leading to the formation of (2-chloroethyl)phosphonic acid and hydrochloric acid. This reaction is exothermic and can generate corrosive fumes.

-

Thermal Decomposition: Exposure to high temperatures can cause decomposition, releasing hazardous products.[1][2][3] Thermal decomposition may yield toxic and corrosive gases such as hydrogen chloride, carbon oxides, and oxides of phosphorus.[1][2][3][4]

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, and certain metals can lead to vigorous reactions.[1][4] Strong bases can neutralize the acidic products of hydrolysis and may promote further decomposition.[1]

Table 1: Summary of Stability and Incompatibility Data

| Parameter | Information | Citations |

| Chemical Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere).[2] | [2] |

| Conditions to Avoid | Moisture, excess heat.[1][4] | [1][4] |

| Incompatible Materials | Strong oxidizing agents, strong bases, finely powdered metals, copper.[1][4] | [1][4] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide, oxides of phosphorus, phosphine.[1][4] | [1][4] |

Proposed Degradation Pathway

The primary degradation pathway for (2-chloroethyl)phosphonic dichloride is hydrolysis. While specific kinetic data is not publicly available, a generalized pathway can be proposed based on the chemistry of phosphonic dichlorides. The reaction proceeds in a stepwise manner, with the sequential replacement of the chlorine atoms by hydroxyl groups.

Caption: Proposed two-step hydrolysis of (2-chloroethyl)phosphonic dichloride.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of (2-chloroethyl)phosphonic dichloride and to ensure safety.

Table 2: Recommended Storage and Handling Procedures

| Aspect | Recommendation | Citations |

| Storage Temperature | Store in a cool, dark place.[5] Some sources recommend refrigeration.[2] | [2][5] |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon) to prevent contact with moisture.[2] | [2] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[5][6] Use corrosive-resistant containers. | [5][6] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3][5][6] Avoid inhalation of vapors and contact with skin and eyes.[5][6] | [3][5][6] |

| Spill Management | In case of a spill, absorb with an inert material and place in a suitable container for disposal.[3] | [3] |

Experimental Protocols for Stability Assessment

General Experimental Workflow:

-

Sample Preparation: Prepare samples of (2-chloroethyl)phosphonic dichloride under an inert atmosphere to prevent premature degradation.

-

Stress Conditions: Expose samples to various conditions, such as elevated temperature, humidity, and light, according to ICH guidelines for stability testing.

-

Time-Point Sampling: At specified intervals, withdraw samples for analysis.

-

Sample Quenching and Derivatization: To stop further degradation and enable analysis by gas chromatography (GC), the sample may need to be quenched and derivatized. A common derivatization agent for phosphonic acids is diazomethane or a silylating agent.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the separation and identification of the parent compound and its degradation products.[7][8][9][10] A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can also be used for selective detection of phosphorus-containing compounds.[11]

-

Data Analysis: Quantify the amount of (2-chloroethyl)phosphonic dichloride remaining and the amount of degradation products formed at each time point to determine the degradation kinetics.

Caption: A generalized experimental workflow for the stability testing of (2-chloroethyl)phosphonic dichloride.

Analytical Considerations:

-

Gas Chromatography (GC): A capillary column suitable for organophosphorus compounds should be used.[11] The injection technique should be optimized to prevent on-column degradation.

-

Mass Spectrometry (MS): MS detection allows for the identification of degradation products by their mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be valuable for characterizing the structure of the parent compound and its degradation products.[12][13]

Conclusion

(2-chloroethyl)phosphonic dichloride is a moisture and heat-sensitive compound that requires careful storage and handling. The primary degradation pathway is hydrolysis to (2-chloroethyl)phosphonic acid. While specific quantitative stability data is not widely available, the information provided in this guide, based on safety data sheets and general chemical principles, offers a robust framework for its safe handling, storage, and for designing stability assessment studies. Researchers should always consult the most recent safety data sheet and perform a thorough risk assessment before working with this compound.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-Chloroethylphosphonic acid(16672-87-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1455-05-6 Name: 2-Chloroethylphosphoryl Dichloride [xixisys.com]

- 7. mdpi.com [mdpi.com]

- 8. Analytical methodology for organophosphorus pesticides used in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nemi.gov [nemi.gov]

- 12. Phenylphosphonic dichloride(824-72-6) 1H NMR spectrum [chemicalbook.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Michaelis-Arbuzov Rearrangement: A Cornerstone in Ethephon Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethephon, or (2-chloroethyl)phosphonic acid, is a widely utilized plant growth regulator, prized for its ability to release ethylene gas, which modulates various physiological processes in plants, including fruit ripening and flowering.[1] The industrial synthesis of this critical agricultural chemical hinges on a pivotal reaction: the Michaelis-Arbuzov rearrangement. This technical guide provides a comprehensive overview of the application of this classic organophosphorus reaction in the production of ethephon, detailing the synthetic pathway, experimental protocols, and quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in agrochemical synthesis and development.

The Synthetic Pathway to Ethephon

The commercial production of ethephon is a two-stage process that begins with the formation of tris(2-chloroethyl) phosphite, followed by its conversion to ethephon. The core of this synthesis is an intramolecular Michaelis-Arbuzov rearrangement.

Stage 1: Formation of Tris(2-chloroethyl) phosphite

The synthesis initiates with the reaction of phosphorus trichloride (PCl₃) with ethylene oxide. This reaction yields tris(2-chloroethyl) phosphite, the substrate for the subsequent rearrangement.[2]

Stage 2: Michaelis-Arbuzov Rearrangement and Hydrolysis

The tris(2-chloroethyl) phosphite undergoes a thermal intramolecular Michaelis-Arbuzov rearrangement to form bis(2-chloroethyl) 2-chloroethylphosphonate.[2][3] This intermediate is then hydrolyzed, typically using a strong acid like hydrochloric acid (HCl), to yield the final product, ethephon, and 1,2-dichloroethane as a byproduct.[1][3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in ethephon synthesis.

Synthesis of Tris(2-chloroethyl) phosphite

This initial step is critical for producing the precursor for the Michaelis-Arbuzov rearrangement.

-

Procedure:

-

A cooled reactor is charged with 824 g (6.0 mol) of phosphorus trichloride and 8.2 g of 2-chloroethanol.[2]

-

The reactor temperature is maintained between 15-20°C with continuous cooling.[2]

-

816 g (18.5 mol) of ethylene oxide is added subsurface to the stirred solution over a period of 2.75 hours.[2]

-

The resulting reaction mixture, containing approximately 90% tris(2-chloroethyl) phosphite, can be used directly in the next stage without further purification.[2]

-

Michaelis-Arbuzov Rearrangement and Hydrolysis to Ethephon

This section details two common industrial methods for the conversion of tris(2-chloroethyl) phosphite to ethephon.

Method 1: Acidolysis with Hydrogen Chloride Gas

This method is prevalent in industrial settings and utilizes anhydrous HCl gas for the hydrolysis step.

-

Procedure:

-

A suitable glass-lined or corrosion-resistant reactor is charged with bis(2-chloroethyl) 2-chloroethylphosphonate, the product of the rearrangement of tris(2-chloroethyl) phosphite.

-

The reactant is heated to a temperature range of 140-200°C with agitation.[1]

-

A continuous stream of dry hydrogen chloride gas is introduced into the heated liquid.

-

The reaction is monitored for its completion, which is typically indicated by the cessation of 1,2-dichloroethane formation.

-

Upon completion, the flow of HCl gas is stopped, and the reactor is maintained under reduced pressure to remove any residual HCl.

-

The crude ethephon product is then cooled and collected.

-

Method 2: Hydrolysis with Concentrated Hydrochloric Acid

This method employs aqueous hydrochloric acid and is often performed under pressure.

-

Procedure:

-

A 2 L high-pressure glass reactor is charged with 1234 g of bis(2-chloroethyl) 2-chloroethylphosphonate (with a gas chromatography (GC) content of ≥87%).[3]

-

200 g of concentrated hydrochloric acid is added to the reactor.[3]

-

The reactor is sealed, and stirring is initiated. Anhydrous HCl gas is introduced from a cylinder while maintaining the internal temperature at 80°C.[3]

-

The flow of HCl gas is continued until the pressure inside the reactor reaches 0.5 MPa.

-

The reaction mixture is then heated to 140°C and maintained at this temperature for 2 hours.

-

After the reaction is complete, heating is stopped, and the reactor is allowed to cool to room temperature.

-

Excess HCl gas is carefully vented. The ethephon product precipitates as a white solid and is collected.[3]

-

The crude product can be purified by washing with a non-polar solvent, such as dichloromethane, to remove unreacted starting material and byproducts.[3]

-

Quantitative Data

The yield and purity of ethephon are highly dependent on the reaction conditions and the purity of the starting materials. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Yields and Purity

| Stage | Product | Purity of Starting Material | Yield | Purity of Product | Reference |

| Michaelis-Arbuzov Rearrangement | Bis(2-chloroethyl) 2-chloroethylphosphonate | ~90% Tris(2-chloroethyl) phosphite | ~55% | Not specified | |

| Hydrolysis | Ethephon | ≥87% GC content of Bis-ester | Nearly quantitative | >90% | [4] |

| Improved Synthesis | Diisopropyl-2-chloroethylphosphonate | N/A | 78% | Not specified |

Table 2: Influence of Starting Material Purity on Final Product

A clear correlation exists between the purity of the starting bis(2-chloroethyl) 2-chloroethylphosphonate and the final ethephon product. Higher purity starting material leads to a higher quality final product.[3][4]

| GC Content of Bis-ester (%) | Content of Ethephon (%) |

| 87.1 | 90.3 |

| 88.5 | 91.2 |

| 90.2 | 92.5 |

| 92.7 | 94.8 |

Analytical Methods for Synthesis Monitoring and Quality Control

The progress of the ethephon synthesis and the purity of the final product are typically monitored using various analytical techniques.

-

Gas Chromatography (GC): GC is employed to determine the purity of the bis(2-chloroethyl) 2-chloroethylphosphonate intermediate. Due to the low volatility of ethephon, it requires derivatization, commonly to its methyl ester using diazomethane, before GC analysis.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the direct analysis of the polar ethephon molecule without the need for derivatization.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure of the synthesized ethephon.[4]

Conclusion

The Michaelis-Arbuzov rearrangement is a fundamental and industrially significant reaction in the synthesis of ethephon. A thorough understanding of the reaction mechanism, detailed experimental protocols, and the influence of reactant purity on the final product is essential for optimizing the production of this vital plant growth regulator. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers in the field of agrochemical synthesis, facilitating the development of efficient and high-purity production processes.

References

An In-depth Technical Guide to the Decomposition Pathway of 2-Chloroethylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition pathway of 2-chloroethylphosphonic acid, a compound widely known as ethephon. The document details the chemical transformations, influential factors, and quantitative kinetics of its degradation. Furthermore, it offers detailed experimental protocols for the analysis of ethephon and its principal degradation products, intended to support research and development in the agricultural and pharmaceutical sectors.

Introduction

2-Chloroethylphosphonic acid (ethephon) is a synthetic plant growth regulator extensively used in agriculture to promote fruit ripening, flowering, and other physiological responses. Its efficacy lies in its ability to release ethylene gas, a natural plant hormone, upon decomposition within plant tissues.[1][2] Understanding the decomposition pathway of ethephon is critical for optimizing its application, assessing its environmental fate, and ensuring food safety. This guide synthesizes the current scientific knowledge on the decomposition of 2-chloroethylphosphonic acid, providing a technical resource for professionals in relevant fields.

Decomposition Pathways

The decomposition of 2-chloroethylphosphonic acid is primarily governed by pH. At a pH below 4.0, the compound is relatively stable in aqueous solutions.[1] However, as the pH increases, it undergoes decomposition through two main pathways.

Primary Pathway: The predominant decomposition route, especially at pH greater than 5, involves the direct breakdown of 2-chloroethylphosphonic acid into ethylene, phosphate, and chloride ions.[3] This reaction is the basis for its function as an ethylene-releasing agent in plants.

Secondary Pathway: A second, less dominant pathway leads to the formation of 2-hydroxyethylphosphonic acid (HEPA).[3] This metabolite is of toxicological interest and its formation is a key consideration in residue analysis.

Factors Influencing Decomposition

The rate and extent of 2-chloroethylphosphonic acid decomposition are influenced by several key factors:

-

pH: As the primary driver, increasing pH above 4.0 significantly accelerates decomposition.

-

Temperature: Higher temperatures increase the rate of decomposition. The degradation is markedly temperature-dependent.

-

Presence of Ions: The presence of certain metal ions, such as magnesium and calcium, can slightly decrease the rate of reaction.[4]

Quantitative Decomposition Data

The kinetics of 2-chloroethylphosphonic acid decomposition have been investigated under various conditions. The following tables summarize key quantitative data from published studies.

Table 1: Kinetic Parameters for the Thermal Decomposition of 2-Chloroethylphosphonic Acid in Aqueous Solution

| Parameter | Value | Conditions | Reference |

| Rate Constant (k) | 1.9 x 10-4 sec-1 | 40 °C, pH 6-9 | [4] |

| Activation Energy (Ea) | 29.8 kcal mol-1 | pH 6-9, 30-55 °C | [4] |

Table 2: Factors Affecting the Rate of Decomposition

| Factor | Effect on Decomposition Rate | Reference |

| Increasing pH (>4.0) | Increases | [1] |

| Increasing Temperature | Increases | [4] |

| Potassium Iodide | No significant effect | [4] |

| Urea | No significant effect | [4] |

| Magnesium Ions (low conc.) | Slight decrease | [4] |

| Calcium Ions (low conc.) | Slight decrease | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-chloroethylphosphonic acid decomposition.

Kinetic Study of 2-Chloroethylphosphonic Acid Decomposition

This protocol describes a method to determine the rate of decomposition of 2-chloroethylphosphonic acid under controlled pH and temperature.

5.1.1. Materials

-

2-Chloroethylphosphonic acid (analytical standard)

-

Buffer solutions (e.g., phosphate or acetate buffers) of various pH values (e.g., 4, 5, 6, 7, 8)

-

High-purity water

-

Constant temperature water bath or incubator

-

HPLC or LC-MS/MS system

-

Volumetric flasks, pipettes, and other standard laboratory glassware

5.1.2. Procedure

-

Preparation of Stock Solution: Prepare a stock solution of 2-chloroethylphosphonic acid of a known concentration in high-purity water.

-

Preparation of Reaction Solutions: For each desired pH and temperature, prepare a reaction solution by diluting the stock solution with the appropriate buffer to a final desired concentration in a volumetric flask.

-

Incubation: Place the reaction solutions in a constant temperature water bath or incubator set to the desired temperature.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the reaction solution. The frequency of sampling should be higher at the beginning of the experiment.

-

Sample Quenching (if necessary): To stop the decomposition reaction immediately upon sampling, the pH of the aliquot can be lowered by adding a small amount of a strong acid (e.g., HCl) to bring the pH below 4.0.

-

Analysis: Analyze the samples for the concentration of 2-chloroethylphosphonic acid using a validated HPLC or LC-MS/MS method (see Protocol 5.2).

-

Data Analysis: Plot the concentration of 2-chloroethylphosphonic acid versus time. Determine the rate constant (k) from the slope of the line for a first-order reaction (ln[A] vs. time) or by using appropriate kinetic modeling software.

Quantification of 2-Chloroethylphosphonic Acid and 2-Hydroxyethylphosphonic Acid (HEPA) by LC-MS/MS

This protocol outlines a sensitive and selective method for the simultaneous quantification of ethephon and its metabolite HEPA in aqueous samples.

5.2.1. Materials

-

2-Chloroethylphosphonic acid and HEPA analytical standards

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

High-purity water

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

A suitable reversed-phase or HILIC column

5.2.2. Chromatographic Conditions

-

Column: A C18 or a specialized polar-compound column.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient program to separate the two analytes.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

5.2.3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both ethephon and HEPA for quantification and confirmation.

5.2.4. Procedure

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of both ethephon and HEPA in a suitable solvent (e.g., water or mobile phase A).

-

Sample Preparation: Dilute the samples from the kinetic study (Protocol 5.1) with high-purity water or mobile phase A to fall within the calibration range.

-

LC-MS/MS Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration for each analyte. Determine the concentration of ethephon and HEPA in the unknown samples by interpolating their peak areas from the calibration curve.

Determination of Ethylene by Headspace Gas Chromatography (GC)

This protocol describes the indirect determination of ethephon decomposition by quantifying the released ethylene.

5.3.1. Materials

-

Gas-tight vials with septa

-

Sodium hydroxide (NaOH) solution

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a headspace autosampler

-

A suitable GC column for separating light hydrocarbons (e.g., Porapak Q or a PLOT column)

-

Ethylene gas standard

5.3.2. Procedure

-

Sample Preparation: Place a known volume of the ethephon solution from the kinetic study (Protocol 5.1) into a gas-tight vial.

-

Decomposition: Add a sufficient amount of concentrated NaOH solution to the vial to raise the pH significantly (e.g., >12) and induce rapid and complete decomposition of the remaining ethephon to ethylene. Immediately seal the vial.

-

Incubation: Incubate the vial in the headspace autosampler at a controlled temperature (e.g., 60-80 °C) for a set period to allow the ethylene to partition into the headspace.

-

GC Analysis: The headspace autosampler injects a portion of the headspace gas into the GC-FID system.

-

Quantification: Create a calibration curve by injecting known amounts of ethylene gas standard. Quantify the amount of ethylene in the samples by comparing their peak areas to the calibration curve. The initial concentration of ethephon can be back-calculated from the amount of ethylene produced.

Conclusion

The decomposition of 2-chloroethylphosphonic acid is a well-characterized process primarily driven by pH and temperature, leading to the formation of ethylene, phosphate, chloride, and a secondary metabolite, 2-hydroxyethylphosphonic acid. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to study its stability, analyze its residues, and understand its behavior in various matrices. A thorough understanding of these decomposition pathways and analytical methodologies is essential for the continued safe and effective use of this important agricultural chemical.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-chloroethyl)phosphonic dichloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloroethyl)phosphonic dichloride is a reactive organophosphorus compound that serves as a versatile intermediate in the synthesis of a variety of phosphonic acid derivatives. Its utility stems from the two reactive P-Cl bonds, which can readily undergo nucleophilic substitution with a range of nucleophiles including water, alcohols, and amines. Furthermore, the 2-chloroethyl group can undergo elimination reactions to introduce a vinyl group, providing a pathway to vinylphosphonates. This document provides detailed application notes and experimental protocols for the key synthetic transformations of (2-chloroethyl)phosphonic dichloride.

Synthesis of (2-chloroethyl)phosphonic Acid (Ethephon)

(2-chloroethyl)phosphonic acid, widely known as Ethephon, is a plant growth regulator. Its synthesis often proceeds through the hydrolysis of its corresponding esters, which can be prepared from (2-chloroethyl)phosphonic dichloride. A more direct, albeit less common, route involves the controlled hydrolysis of the dichloride itself.

Application Note:

The hydrolysis of (2-chloroethyl)phosphonic dichloride is a facile reaction that yields (2-chloroethyl)phosphonic acid. The reaction is typically carried out in an aqueous medium. Careful control of the reaction conditions is necessary to manage the exothermic nature of the reaction and the release of hydrogen chloride gas. The resulting (2-chloroethyl)phosphonic acid is a key precursor to the plant hormone ethylene, which is released upon decomposition of the acid in plant tissues.[1]

Experimental Protocol: Hydrolysis of (2-chloroethyl)phosphonic dichloride

Materials:

-

(2-chloroethyl)phosphonic dichloride

-

Deionized water

-

Ice bath

-

Round-bottom flask with a stirrer and a gas outlet

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

In a fume hood, place a round-bottom flask equipped with a magnetic stirrer in an ice bath.

-

To the flask, add a measured amount of deionized water.

-

Slowly, and with vigorous stirring, add (2-chloroethyl)phosphonic dichloride dropwise to the cold water. The molar ratio of water to the dichloride should be at least 2:1.

-

Control the addition rate to maintain the reaction temperature below 20 °C. The reaction is exothermic and will generate HCl gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure complete hydrolysis.

-

The resulting aqueous solution of (2-chloroethyl)phosphonic acid can be used as is for certain applications or concentrated under reduced pressure to obtain the solid product.

-

For purification, the crude product can be recrystallized from a suitable solvent system.

Synthesis of (2-chloroethyl)phosphonate Esters

The reaction of (2-chloroethyl)phosphonic dichloride with alcohols (alcoholysis) provides a direct route to the corresponding dialkyl (2-chloroethyl)phosphonates. These esters are valuable intermediates in organic synthesis and can be used in various applications, including as flame retardants and precursors to other organophosphorus compounds.

Application Note:

The alcoholysis of (2-chloroethyl)phosphonic dichloride is a versatile method for the preparation of a wide range of phosphonate esters. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the HCl generated during the reaction. The choice of alcohol determines the nature of the ester groups. The reaction of (2-chloroethyl)phosphonic dichloride with ethylene oxide provides a specific route to bis(2-chloroethyl) 2-chloroethylphosphonate, a key intermediate in the industrial production of Ethephon.[2]

Experimental Protocol: Synthesis of Diethyl (2-chloroethyl)phosphonate

Materials:

-

(2-chloroethyl)phosphonic dichloride

-

Anhydrous ethanol

-

Anhydrous triethylamine

-

Anhydrous diethyl ether (or other inert solvent)

-

Round-bottom flask with a stirrer, dropping funnel, and condenser

-

Ice bath

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

-

In the flask, dissolve anhydrous ethanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0-5 °C.

-

Dissolve (2-chloroethyl)phosphonic dichloride (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-